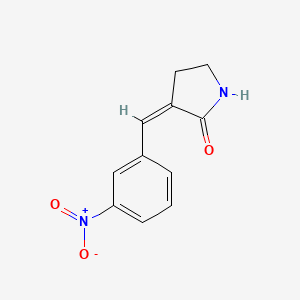
(R,E)-2-((3,3-Dimethylbut-1-en-1-yl)sulfinyl)furan
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(R,E)-2-((3,3-Dimethylbut-1-en-1-yl)sulfinyl)furan is an organic compound that features a furan ring substituted with a sulfinyl group and a 3,3-dimethylbut-1-en-1-yl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (R,E)-2-((3,3-Dimethylbut-1-en-1-yl)sulfinyl)furan typically involves the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through various methods, such as the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds.
Introduction of the Sulfinyl Group: The sulfinyl group can be introduced via oxidation of a thioether precursor using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Attachment of the 3,3-Dimethylbut-1-en-1-yl Group: This step can be achieved through a coupling reaction, such as a Heck reaction, where the furan ring is coupled with a suitable alkene precursor in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The sulfinyl group can undergo further oxidation to form sulfone derivatives.
Reduction: The sulfinyl group can be reduced back to a thioether using reducing agents such as lithium aluminum hydride.
Substitution: The furan ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens (e.g., bromine, chlorine), nitrating agents (e.g., nitric acid).
Major Products
Oxidation: Sulfone derivatives.
Reduction: Thioether derivatives.
Substitution: Halogenated or nitrated furan derivatives.
Applications De Recherche Scientifique
Chemistry
Organic Synthesis: (R,E)-2-((3,3-Dimethylbut-1-en-1-yl)sulfinyl)furan can be used as a building block in the synthesis of more complex organic molecules.
Biology
Biological Studies: The compound may be used in studies to understand the biological activity of sulfinyl and furan-containing compounds.
Medicine
Industry
Materials Science: The compound may be used in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of (R,E)-2-((3,3-Dimethylbut-1-en-1-yl)sulfinyl)furan would depend on its specific application. For example, in a biological context, it may interact with specific enzymes or receptors, influencing biochemical pathways. In materials science, its properties may be exploited to achieve desired material characteristics.
Comparaison Avec Des Composés Similaires
Similar Compounds
(R,E)-2-((3,3-Dimethylbut-1-en-1-yl)thio)furan: Similar structure but with a thioether group instead of a sulfinyl group.
(R,E)-2-((3,3-Dimethylbut-1-en-1-yl)sulfonyl)furan: Similar structure but with a sulfonyl group instead of a sulfinyl group.
Uniqueness
(R,E)-2-((3,3-Dimethylbut-1-en-1-yl)sulfinyl)furan is unique due to the presence of the sulfinyl group, which imparts distinct chemical reactivity and potential biological activity compared to its thioether and sulfonyl analogs.
Propriétés
Formule moléculaire |
C10H14O2S |
|---|---|
Poids moléculaire |
198.28 g/mol |
Nom IUPAC |
2-[(E)-3,3-dimethylbut-1-enyl]sulfinylfuran |
InChI |
InChI=1S/C10H14O2S/c1-10(2,3)6-8-13(11)9-5-4-7-12-9/h4-8H,1-3H3/b8-6+ |
Clé InChI |
LVDKUPCIOHILKP-SOFGYWHQSA-N |
SMILES isomérique |
CC(C)(C)/C=C/S(=O)C1=CC=CO1 |
SMILES canonique |
CC(C)(C)C=CS(=O)C1=CC=CO1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


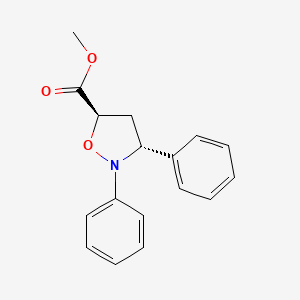

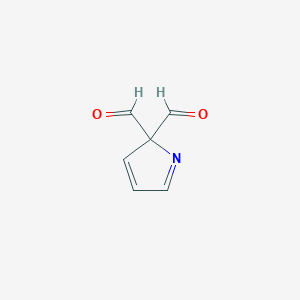
![4-Chloro-5-[(4-methylphenyl)methoxy]-2-propylpyridazin-3(2H)-one](/img/structure/B12904763.png)
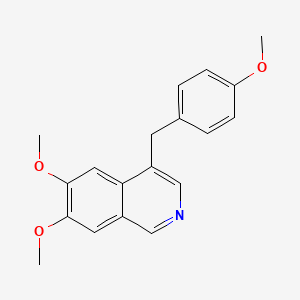

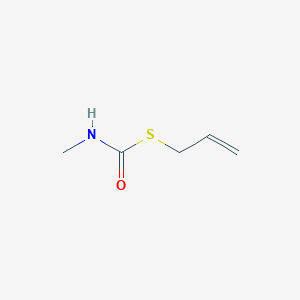
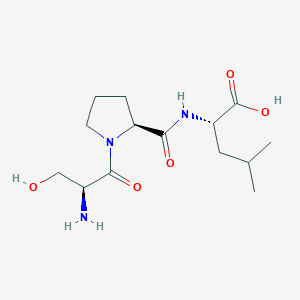

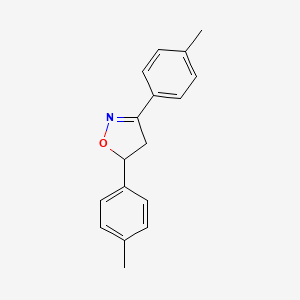


![2-(Bromochloromethyl)-4-methyl-2,3-dihydrofuro[3,2-c]quinoline](/img/structure/B12904803.png)
